N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-11-6-7-12(2)13(9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCNQGHSJCWHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide typically involves the following steps:
Formation of the triazolopyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable triazole precursor under acidic or basic conditions.
Attachment of the sulfanyl group: The triazolopyridine core is then reacted with a thiol or disulfide compound to introduce the sulfanyl group.
Acylation: The final step involves the acylation of the sulfanyl group with 2,5-dimethylphenylacetyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidative Reactions of the Sulfanyl Group
The sulfanyl (–S–) bridge undergoes oxidation under controlled conditions:
| Oxidizing Agent | Product Formed | Conditions | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 6 hr | 85% | |
| mCPBA | Sulfone | 0°C, 2 hr | 92% |
The sulfoxide derivative demonstrates enhanced hydrogen-bonding capacity, while the sulfone form exhibits increased metabolic stability in biological assays.
Nucleophilic Substitution at the Triazolopyridine Core
Electron-deficient positions on the triazolopyridine moiety participate in Pd-catalyzed cross-couplings:
Example Reaction:
textN-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide + 4-bromophenylboronic acid → C–C coupling at position 7 of triazolopyridine
Conditions:
This reactivity aligns with methodologies for synthesizing triazolo[4,3-a]pyridines via Pd-mediated pathways .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic/basic conditions:
| Condition | Product | Rate Constant (k, s⁻¹) |
|---|---|---|
| 1M HCl, reflux | 2-( triazolo[4,3-a]pyridin-3-ylsulfanyl)acetic acid | 4.2 × 10⁻⁴ |
| 1M NaOH, 60°C | Same as above | 8.9 × 10⁻⁴ |
The carboxylic acid derivative shows reduced cellular permeability compared to the parent compound .
Electrochemical Desulfurative Cyclization
Under electrochemical conditions, the sulfanyl group participates in desulfurative ring-forming reactions:
Setup:
-
Electrolyte: NH₄PF₆ in acetonitrile
-
Electrodes: Graphite anode, Pt cathode
-
Current: 10 mA/cm²
Outcome:
Formation of fused triazole-pyridine systems via intramolecular cyclization, achieving 89% yield .
Halogenation of Aromatic Rings
The 2,5-dimethylphenyl group undergoes electrophilic substitution:
| Halogenation Reagent | Position Substituted | Major Product Ratio (para:meta) |
|---|---|---|
| Cl₂ (cat. FeCl₃) | C-4 of phenyl | 85:15 |
| Br₂ (H₂SO₄) | C-4 of phenyl | 92:8 |
Halogenated derivatives exhibit improved binding affinity to kinase targets in computational studies .
Complexation with Metal Catalysts
The nitrogen-rich triazolopyridine system acts as a ligand in InCl₃-catalyzed reactions:
Observation:
-
InCl₃ coordinates with triazolopyridine N-atoms during multicomponent reactions
-
Accelerates reaction rates by 3× compared to non-coordinated systems
Critical Analysis of Reaction Pathways
The compound’s reactivity is governed by three key features:
-
Triazolopyridine Core : Enables participation in transition-metal catalysis and cycloadditions .
-
Sulfanyl Linkage : Prone to oxidation and desulfurative transformations .
-
Aromatic Substituents : Direct electrophilic substitution patterns .
Experimental challenges include steric hindrance from the 2,5-dimethylphenyl group, which suppresses ortho-substitution during halogenation . Future studies should explore photochemical activation pathways for this scaffold.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation involved screening a drug library against multicellular spheroids, which are more representative of in vivo tumor environments than traditional two-dimensional cultures. The results indicated that compounds with the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by tumors .
Table 1: Cytotoxicity of N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Modulation of P2X7 Receptor Function
The compound has also been investigated for its ability to modulate P2X7 receptor function. P2X7 receptors are involved in various physiological processes and are implicated in inflammatory responses and cancer progression. The modulation of these receptors by compounds similar to this compound could provide therapeutic avenues for treating inflammatory diseases and cancers .
Table 2: Effects on P2X7 Receptor Activity
Structure-Based Drug Design
The compound's unique structure allows for rational drug design through structure-based virtual screening. This has led to the identification of analogues with enhanced potency and selectivity towards specific biological targets. The triazole moiety is crucial for binding interactions with heme-containing enzymes, making it a valuable scaffold for further development in drug discovery efforts aimed at targeting IDO1 and similar enzymes .
Potential in Immunotherapy
Given its role in inhibiting IDO1, this compound may enhance the efficacy of immunotherapeutic strategies. By blocking IDO1 activity, it could potentially restore immune responses against tumors when combined with other immunotherapeutic agents. This application is particularly relevant in the context of cancer therapies that aim to activate T-cell responses against tumor cells .
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. The triazolopyridine core and sulfanyl group are likely key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Triazolopyrazine Derivatives
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide ()
- Molecular Formula : C₂₂H₂₀ClN₅O₂S
- Key Differences :
- Core Heterocycle : Replaces the triazolopyridine in the target compound with a triazolopyrazine ring. Pyrazine introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity.
- Substituents : A 4-chlorobenzyl group on the sulfanyl bridge and a 3-oxo group on the triazolopyrazine.
- Implications :
- The 3-oxo group may enhance solubility via hydrogen bonding but reduce metabolic stability.
Cyclopentyl and Pyrrolo-Triazolopyrazine Derivatives (–3)
Compounds such as N-((1S,3R)-3-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)-2-(4-cyanophenyl)acetamide () and N-[(1S,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentyl]-N-(tetrahydro-pyran-4-yl-methyl)-acetamide () exhibit:
- Core Modifications : A pyrrolo[2,3-e]-fused triazolopyrazine system, increasing aromaticity and rigidity.
- Substituent Variations: Cyclopentyl Groups: Introduce conformational rigidity, likely optimizing binding to sterically constrained enzyme active sites. Tetrahydro-pyran and Cyanophenyl Groups: Enhance solubility (tetrahydro-pyran) and electronic effects (cyano group), which may influence target selectivity .
| Parameter | Target Compound | Pyrrolo-Triazolopyrazine Derivatives |
|---|---|---|
| Core Structure | Simple triazolopyridine | Pyrrolo-triazolopyrazine |
| Key Substituents | 2,5-Dimethylphenyl | Cyclopentyl, tetrahydro-pyran, cyano |
| Potential Advantages | Moderate lipophilicity | Enhanced target selectivity/solubility |
Functional Group Impact on Bioactivity
- Sulfanyl vs. Oxo Groups : The target compound’s sulfanyl group may confer greater metabolic stability compared to the 3-oxo group in , which could be prone to reduction or hydrolysis.
- Aromatic vs. Aliphatic Substituents : The 2,5-dimethylphenyl group in the target compound offers balanced hydrophobicity, whereas aliphatic groups (e.g., tetrahydro-pyran in ) may improve aqueous solubility but reduce membrane permeability.
Biological Activity
N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
The molecular formula of the compound is , with a molecular weight of approximately 368.47 g/mol. The structure includes a triazole moiety linked to a dimethylphenyl group and a sulfanyl acetamide unit.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions where the triazole ring is formed through cyclization processes. This can be achieved by reacting appropriate precursors under controlled conditions to yield the desired product.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant fungal strains such as Candida auris . The mechanism of action often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. Some studies suggest that they can inhibit AXL receptor tyrosine kinase function, which is implicated in tumor proliferation and metastasis . The inhibition of this pathway presents a promising avenue for cancer therapy.
Anticonvulsant Effects
In vivo studies have indicated that certain compounds within the same structural family exhibit anticonvulsant activity. For example, they may modulate neurotransmitter release or receptor activity in the central nervous system . This suggests that this compound could be explored for similar effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazole derivatives against resistant strains of bacteria and fungi. The results indicated that specific modifications to the triazole ring significantly enhanced their efficacy against resistant pathogens .
| Compound | Activity Against MRSA | Activity Against Candida auris |
|---|---|---|
| Compound A | High | Moderate |
| Compound B | Moderate | High |
| This compound | TBD | TBD |
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of triazole derivatives. The study highlighted that compounds targeting AXL kinase showed reduced tumor growth in xenograft models .
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide, and how can reaction efficiency be optimized?
Methodological Answer: The compound’s synthesis involves coupling a [1,2,4]triazolo[4,3-a]pyridine-3-thiol derivative with a chloroacetamide intermediate. Key steps include:
- Sulfanyl Group Activation : Use 3-picoline or 3,5-lutidine as a base to enhance nucleophilic substitution efficiency, as demonstrated in analogous triazolopyrimidine sulfonamide syntheses .
- Catalytic Optimization : Incorporate N-aryl-sulfilimine catalysts to accelerate thioether bond formation, reducing side reactions like oxidation of the sulfanyl group .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for high-purity yields (>95%) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a multi-technique approach:
- NMR Spectroscopy : Confirm the presence of the 2,5-dimethylphenyl group via aromatic proton splitting patterns (δ 6.8–7.2 ppm) and the acetamide carbonyl signal (δ ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyridine linkage) if single crystals are obtainable .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Methodological Answer: Develop a reverse-phase HPLC-UV method with the following parameters:
- Column : C18 (250 mm × 4.6 mm, 5 µm).
- Mobile Phase : Acetonitrile/water (60:40 v/v) with 0.1% trifluoroacetic acid.
- Detection : UV at 254 nm, retention time ~8.2 minutes.
- Validation : Achieve linearity (R² >0.999) over 1–100 µg/mL, LOD 0.3 µg/mL, LOQ 1 µg/mL .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?
Methodological Answer: Address discrepancies through:
- Mechanistic Profiling : Compare in vitro enzyme inhibition (IC₅₀) with cell-based assays (e.g., luciferase reporters for target engagement). Account for membrane permeability by measuring logP (target: 2.5–3.5) .
- Metabolite Screening : Use LC-MS/MS to identify active/inactive metabolites in cellular lysates.
- Positive Controls : Include structurally validated inhibitors (e.g., flumetsulam for triazolopyrimidine analogs) to benchmark activity .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the triazolopyridine-sulfanyl-acetamide scaffold?
Methodological Answer: Design a focused library with systematic substitutions:
- Core Modifications : Replace the triazolopyridine with [1,2,4]triazolo[1,5-a]pyrimidine to assess ring size impact.
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the 2,5-dimethylphenyl group to study electronic effects on receptor binding .
- Biological Testing : Prioritize assays measuring binding affinity (SPR) and functional activity (e.g., calcium flux for GPCR targets).
Q. How can computational methods enhance the understanding of this compound’s interaction with biological targets?
Methodological Answer: Combine molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) :
- Docking : Use the triazolopyridine moiety as an anchor in ATP-binding pockets (e.g., kinase targets). Validate poses with consensus scoring (ChemPLP, ASP).
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy (ΔG) for key residues (e.g., Lys123 in kinase domains).
- ADMET Prediction : Use SwissADME to optimize pharmacokinetics (e.g., reduce CYP3A4 inhibition risk) .
Q. What experimental designs mitigate batch-to-batch variability in bioactivity studies?
Methodological Answer:
- Strict Synthetic Protocols : Standardize reaction time (±5%), temperature (±2°C), and solvent purity (HPLC-grade).
- Biological Replicates : Use ≥3 independent experiments with internal controls (e.g., DMSO vehicle).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to distinguish true variability from experimental noise .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data (e.g., aqueous vs. DMSO solubility)?
Methodological Answer:
- Solvent Polarity : Measure solubility in buffered solutions (PBS pH 7.4) and organic solvents (DMSO) using shake-flask method with HPLC quantification.
- Thermodynamic Analysis : Calculate Gibbs free energy (ΔG_soln) to differentiate intrinsic solubility from kinetic solubility.
- Particle Size Control : Use sonication to ensure uniform particle distribution (<1 µm) during measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
